(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-ethyl-5-methylisoxazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Triethylamine or other bases
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Lithium aluminum hydride in ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential use in drug development and therapeutic applications
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Binding: Binding to specific receptors on cell surfaces
Signal Transduction: Modulating intracellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone: Unique due to its specific isoxazole and pyrrolidine moieties
Other Isoxazole Derivatives: May have different substituents leading to varied biological activities
Pyrrolidine Derivatives: Similar core structure but different functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of isoxazole and pyrrolidine, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H16N2O2/c1-3-9-10(8(2)15-12-9)11(14)13-6-4-5-7-13/h3-7H2,1-2H3 |
InChI Key |
FMYROTSIDIUQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.